Benzamide, N-(1-piperidinylthioxomethyl)-
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Overview
Description
Benzamide, N-(1-piperidinylthioxomethyl)- is an organic compound with the molecular formula C13H18N2OS. This compound is characterized by the presence of a benzamide group attached to a piperidinylthioxomethyl moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-piperidinylthioxomethyl)- typically involves the reaction of benzoyl chloride with N-(1-piperidinylthioxomethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of Benzamide, N-(1-piperidinylthioxomethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1-piperidinylthioxomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
Benzamide, N-(1-piperidinylthioxomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzamide, N-(1-piperidinylthioxomethyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with protein function.
Comparison with Similar Compounds
Benzamide, N-(1-piperidinylthioxomethyl)- can be compared with other similar compounds to highlight its uniqueness:
Benzamide: The parent compound, benzamide, lacks the piperidinylthioxomethyl group, which imparts additional chemical reactivity and biological activity.
N-(1-piperidinylmethyl)benzamide: Similar structure but without the thioxo group, leading to different chemical properties and reactivity.
N-(1-piperidinylthioxomethyl)acetamide: An analogue with an acetamide group instead of benzamide, which may exhibit different biological activities.
Properties
CAS No. |
58415-38-6 |
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Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
N-(piperidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C13H16N2OS/c16-12(11-7-3-1-4-8-11)14-13(17)15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,16,17) |
InChI Key |
VNJFHWMMNGRADW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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